molecular formula C8H18N2O2 B2598870 1-Diethylamino-2-methyl-2-nitropropane CAS No. 4713-96-6

1-Diethylamino-2-methyl-2-nitropropane

Cat. No.: B2598870
CAS No.: 4713-96-6
M. Wt: 174.244
InChI Key: IAIDUZCCMHNVHM-UHFFFAOYSA-N
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Description

1-Diethylamino-2-methyl-2-nitropropane is an organic compound with the molecular formula C7H16N2O2 It is a nitroamine derivative, characterized by the presence of both nitro and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethylamino-2-methyl-2-nitropropane can be synthesized through the reaction of 2-methyl-2-nitropropane with diethylamine. The reaction typically involves the use of a solvent such as methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Diethylamino-2-methyl-2-nitropropane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 1-diethylamino-2-methyl-2-aminopropane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Diethylamino-2-methyl-2-nitropropane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-diethylamino-2-methyl-2-nitropropane involves its interaction with molecular targets and pathways within a system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

1-Diethylamino-2-methyl-2-nitropropane can be compared with other similar compounds, such as:

    1-Dimethylamino-2-methyl-2-nitropropane: Similar structure but with methyl groups instead of ethyl groups.

    1-Diethylamino-2,2-dinitropropane: Contains an additional nitro group, leading to different chemical properties and reactivity.

    1-Diisopropylamino-2-methyl-2-nitropropane: Similar structure but with isopropyl groups instead of ethyl groups.

Properties

IUPAC Name

N,N-diethyl-2-methyl-2-nitropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-5-9(6-2)7-8(3,4)10(11)12/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIDUZCCMHNVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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